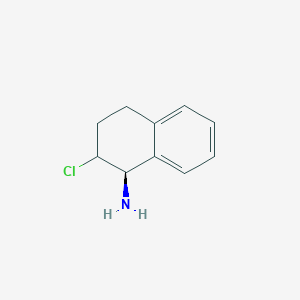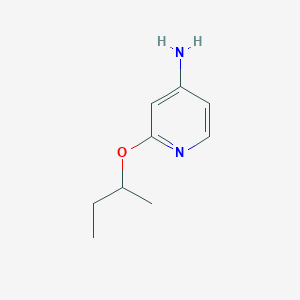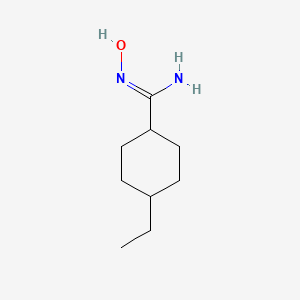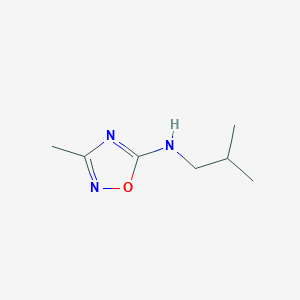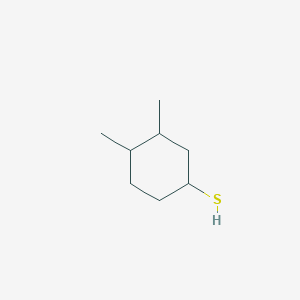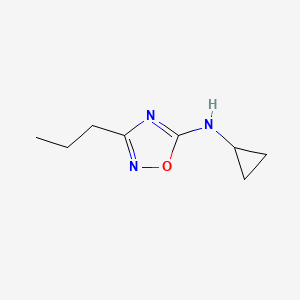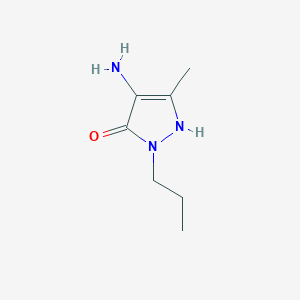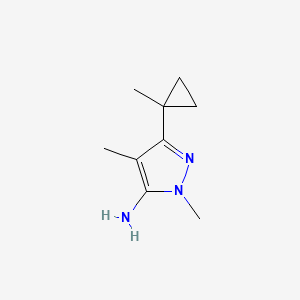![molecular formula C10H13Br2NO B13304607 1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol](/img/structure/B13304607.png)
1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C₁₀H₁₃Br₂NO. It is characterized by the presence of a dibromophenyl group attached to a propanolamine backbone. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3,4-dibromobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dibromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or methoxy derivatives.
Scientific Research Applications
1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may enhance binding affinity to these targets, while the propanolamine backbone facilitates interactions with biological membranes and proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol: Similar structure with chlorine atoms instead of bromine.
1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol: Similar structure with fluorine atoms instead of bromine.
1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol: Similar structure with methyl groups instead of bromine.
Uniqueness
1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interactions with biological targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C10H13Br2NO |
|---|---|
Molecular Weight |
323.02 g/mol |
IUPAC Name |
1-[(3,4-dibromophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13Br2NO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
IRZBHKWEGDFDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



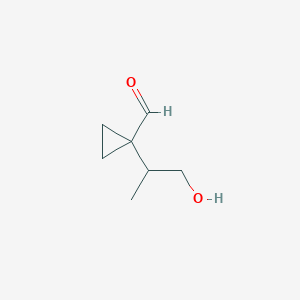
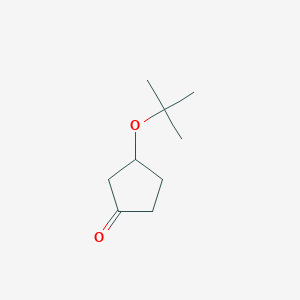
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)

